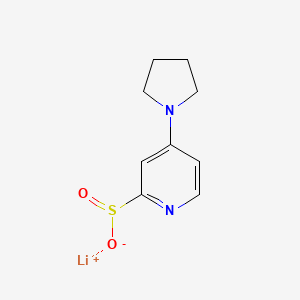
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate, also known as LiPS, is a lithium salt that has been used in scientific research for a variety of purposes. This compound has been found to have a number of interesting properties, including its ability to act as a reducing agent, its potential as an anti-inflammatory agent, and its ability to interact with biological systems in unique ways. In
Mechanism of Action
The mechanism of action of Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate is not fully understood, but it is believed to involve its ability to interact with biological systems in unique ways. This compound has been found to modulate the activity of various enzymes and receptors, and it may also act as a scavenger of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including its ability to reduce inflammation, modulate the immune system, and act as an antioxidant. This compound has also been found to have neuroprotective effects, and it may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate in lab experiments is its ability to act as a reducing agent, which can be useful in a variety of organic chemistry reactions. This compound is also relatively easy to synthesize and purify, making it a convenient compound to work with. One limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate, including its potential use as a treatment for neurodegenerative diseases, its role in modulating the immune system, and its potential use in lithium-ion batteries. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesis Methods
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate can be synthesized using a variety of methods, including the reaction of pyrrolidine with pyridine-2-sulfonyl chloride in the presence of lithium hydroxide. Another method involves the reaction of pyrrolidine with pyridine-2-sulfonic acid in the presence of lithium hydroxide. The resulting this compound compound is typically purified by recrystallization.
Scientific Research Applications
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate has been used in a number of scientific research applications, including as a reducing agent in organic chemistry reactions, as an anti-inflammatory agent in the treatment of inflammatory diseases, and as a probe for studying biological systems. This compound has also been studied for its potential use in lithium-ion batteries and as a precursor for the synthesis of other organic compounds.
properties
IUPAC Name |
lithium;4-pyrrolidin-1-ylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Li/c12-14(13)9-7-8(3-4-10-9)11-5-1-2-6-11;/h3-4,7H,1-2,5-6H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPDOGWZYKEFES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCN(C1)C2=CC(=NC=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

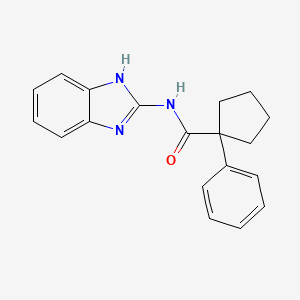
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)
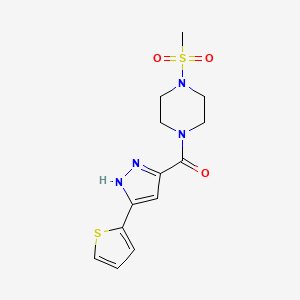
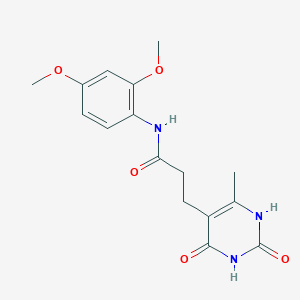

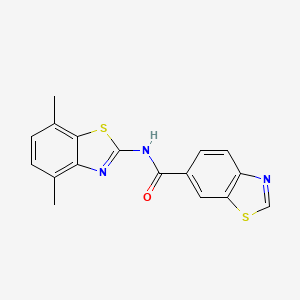
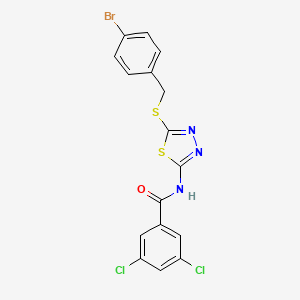

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
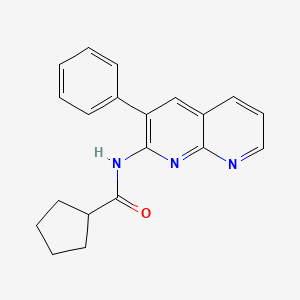
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)
![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)
